2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate
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Overview
Description
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate is a complex organic compound featuring a thiophene-based structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate typically involves the reaction of thiophene derivatives with appropriate esterification agents. One common method includes the use of 2,5-dibromothiophene, which undergoes a series of reactions including bromination, lithiation, and coupling with ethyl 2-methylprop-2-enoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its thiophene rings. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding. The sulfur atoms in the thiophene rings play a crucial role in these interactions, enhancing the compound’s affinity for specific targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dithiophen-2-ylthiophen-3-yl)acetic acid: Similar thiophene-based structure but with an acetic acid functional group.
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl acetate: Similar structure with an acetate ester group.
Uniqueness
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate is unique due to its combination of thiophene rings and the 2-methylprop-2-enoate ester group. This unique structure imparts distinct chemical properties, making it particularly useful in applications requiring specific electronic and steric characteristics .
Properties
CAS No. |
532965-53-0 |
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Molecular Formula |
C18H16O2S3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(2,5-dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16O2S3/c1-12(2)18(19)20-8-7-13-11-16(14-5-3-9-21-14)23-17(13)15-6-4-10-22-15/h3-6,9-11H,1,7-8H2,2H3 |
InChI Key |
DPZPKTPCCIQZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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